Cas no 805-26-5 (Estriol 16a,17b-Diacetate)

Estriol 16a,17b-Diacetate 化学的及び物理的性質

名前と識別子

-

- Estriol 16,17-diacetate

- 1,3,5(10)-Estratrien-3,16a,17b-triol 16,17-diacetate

- Estriol 16α,17β-Diacetate

- 1,3,5[10]-ESTRATRIEN-3,16ALPHA,17BETA-TRIOL 16,17-DIACETATE

- ESTRIOL 16,17-DIACETATE MM(CRM STANDARD)

- estriol-16,17-diacetate

- oestriol diacetate

- Oestriol-16,17-diacetat

- SCHEMBL2517120

- 805-26-5

- Estriol 16a,17b-Diacetate

- (1,3,5[10]-Estratrien-3,16alpha,17beta-triol 16,17-diacetate)

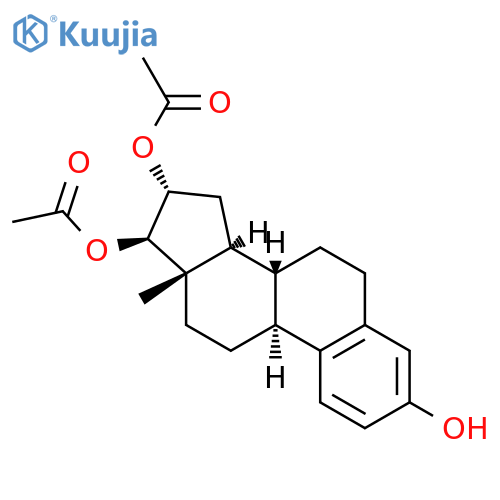

- (1R,2R,3aS,3bR,9bS,11aS)-2-(acetyloxy)-7-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate

- [(8R,9S,13S,14S,16R,17R)-17-acetyloxy-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate

-

- インチ: 1S/C22H28O5/c1-12(23)26-20-11-19-18-6-4-14-10-15(25)5-7-16(14)17(18)8-9-22(19,3)21(20)27-13(2)24/h5,7,10,17-21,25H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,21+,22+/m1/s1

- InChIKey: OSRHRAOBVGHGFZ-BTOHRNCKSA-N

- ほほえんだ: CC(O[C@@H]1C[C@]2([C@@]3(CCC4C=C(C=CC=4[C@@]3([H])CC[C@]2(C)[C@H]1OC(=O)C)O)[H])[H])=O

計算された属性

- せいみつぶんしりょう: 372.19400

- どういたいしつりょう: 372.19367399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 604

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 72.8Ų

じっけんとくせい

- 密度みつど: 1.23

- ふってん: 497.4°C at 760 mmHg

- フラッシュポイント: 169°C

- 屈折率: 1.576

- PSA: 72.83000

- LogP: 3.72160

Estriol 16a,17b-Diacetate セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: R20/21/22;R40

- セキュリティの説明: S22-S36

-

危険物標識:

- リスク用語:R20/21/22; R40

Estriol 16a,17b-Diacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E888995-5mg |

Estriol 16a,17b-Diacetate |

805-26-5 | 5mg |

$ 178.00 | 2023-09-07 | ||

| TRC | E888995-25mg |

Estriol 16a,17b-Diacetate |

805-26-5 | 25mg |

$557.00 | 2023-05-18 | ||

| TRC | E888995-1mg |

Estriol 16a,17b-Diacetate |

805-26-5 | 1mg |

$110.00 | 2023-05-18 | ||

| TRC | E888995-10mg |

Estriol 16a,17b-Diacetate |

805-26-5 | 10mg |

$316.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-358138-10 mg |

Estriol 16,17-diacetate, |

805-26-5 | 10mg |

¥602.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-358138A-50 mg |

Estriol 16,17-diacetate, |

805-26-5 | 50mg |

¥2,046.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-358138-10mg |

Estriol 16,17-diacetate, |

805-26-5 | 10mg |

¥602.00 | 2023-09-05 | ||

| TRC | E888995-50mg |

Estriol 16a,17b-Diacetate |

805-26-5 | 50mg |

$942.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-358138A-50mg |

Estriol 16,17-diacetate, |

805-26-5 | 50mg |

¥2046.00 | 2023-09-05 |

Estriol 16a,17b-Diacetate 関連文献

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

Estriol 16a,17b-Diacetateに関する追加情報

Comprehensive Overview of Estriol 16a,17b-Diacetate (CAS No. 805-26-5): Properties, Applications, and Research Insights

Estriol 16a,17b-Diacetate (CAS No. 805-26-5) is a chemically modified derivative of estriol, a naturally occurring estrogen hormone. This compound is widely studied in the field of endocrinology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. The diacetate modification at the 16a and 17b positions enhances its stability and bioavailability, making it a subject of interest for researchers exploring hormone replacement therapies (HRT) and other medical applications.

In recent years, the demand for specialized estrogen derivatives like Estriol 16a,17b-Diacetate has surged, driven by growing interest in personalized medicine and women's health. Searches for terms such as "estriol derivatives for HRT" and "CAS 805-26-5 uses" reflect this trend. The compound's ability to modulate estrogen receptors while minimizing side effects has positioned it as a promising candidate for addressing conditions like menopause symptoms, osteoporosis, and hormonal imbalances.

From a chemical perspective, Estriol 16a,17b-Diacetate exhibits distinct solubility and metabolic profiles compared to its parent compound. Its acetylated groups improve lipophilicity, which is critical for drug formulation and delivery. Researchers are also investigating its role in dermatology, particularly in formulations aimed at skin aging and hydration, aligning with the popular search query "estrogen-based skincare benefits."

The synthesis of Estriol 16a,17b-Diacetate involves precise acetylation steps, ensuring high purity and consistency. Analytical techniques such as HPLC and NMR are employed to verify its structure, as highlighted in studies referencing "CAS 805-26-5 characterization." Quality control is paramount, given its potential use in clinical settings. This attention to detail addresses another common user concern: "how to identify pure estriol diacetate."

Beyond healthcare, Estriol 16a,17b-Diacetate is explored in veterinary medicine, particularly for managing reproductive health in livestock. This application responds to the increasing search trend around "veterinary hormonal treatments." Its safety profile and efficacy in animal models have spurred further research, though regulatory approvals vary by region.

Environmental and sustainability considerations are also part of the discourse surrounding Estriol 16a,17b-Diacetate. With rising searches for "green chemistry in hormone synthesis," efforts are underway to optimize its production using eco-friendly catalysts and reduced waste protocols. These advancements cater to both scientific and ethical consumer demands.

In summary, Estriol 16a,17b-Diacetate (CAS No. 805-26-5) represents a versatile compound bridging gaps between endocrinology, pharmacology, and even cosmetics. Its evolving applications, coupled with rigorous research, ensure its relevance in answering modern health and scientific queries, from "estriol diacetate mechanism of action" to "sustainable hormone derivatives."

805-26-5 (Estriol 16a,17b-Diacetate) 関連製品

- 3758-34-7(Estradiol 17-Propionate)

- 2284-32-4(Estra-1,3,5(10)-triene-3,16,17-triol,3,16,17-triacetate, (16a,17b)-)

- 4956-37-0(Estradiol enanthate)

- 979-32-8(Estradiol valerate)

- 3571-53-7(Estradiol undecylate)

- 313-06-4(Estradiol (cypionate))

- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)

- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)

- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)

- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)